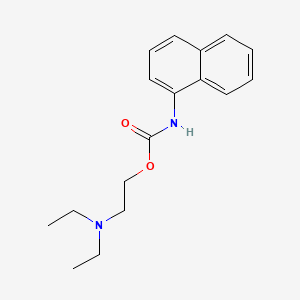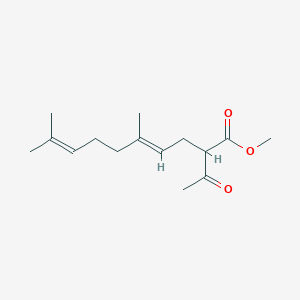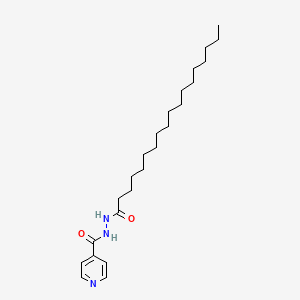
Piperazine, 1,4-bis(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(1-oxooctadecyl)-: is a chemical compound with the molecular formula C40H78N2O2 and a molecular weight of 619.076 g/mol . . This compound is primarily used in industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)- involves the reaction of piperazine with octadecanoyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Piperazine, 1,4-bis(1-oxooctadecyl)- follows a similar synthetic route but on a larger scale . The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity . The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1,4-bis(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Applications De Recherche Scientifique
Piperazine, 1,4-bis(1-oxooctadecyl)- has several applications in scientific research :
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,4-Distearoylpiperazine
- 1-Octadecanone, 1,1’-(1,4-piperazinediyl)bis-
- N-(1-oxooctadecyl)-L-glutamic acid
Uniqueness: Piperazine, 1,4-bis(1-oxooctadecyl)- is unique due to its specific structure, which imparts distinct physical and chemical properties . Its long alkyl chains contribute to its hydrophobic nature, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
53575-22-7 |
|---|---|
Formule moléculaire |
C40H78N2O2 |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
SBZUEZTWHOASHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)

![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)


![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12004483.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)


